molecular formula C4H10KO2PS2 B7801811 Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane

Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane

Cat. No.: B7801811
M. Wt: 224.3 g/mol
InChI Key: DIRULIGPZIEJFF-UHFFFAOYSA-M
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Description

Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is an organophosphorus compound with the molecular formula C4H11O2PS2K. It is a derivative of dithiophosphoric acid, where the hydrogen atom is replaced by a potassium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane can be synthesized by reacting diethyl dithiophosphoric acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods

In industrial settings, the synthesis involves the reaction of phosphorus pentasulfide with ethanol to produce diethyl dithiophosphoric acid, which is then neutralized with potassium hydroxide to form the potassium salt. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions with alkyl halides or other electrophiles can lead to substitution products.

Major Products

Scientific Research Applications

Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dithiophosphoric acid O,O-diethyl S-potassium salt involves its interaction with metal ions and enzymes. It acts as a chelating agent, forming stable complexes with metal ions, which can inhibit the activity of metalloenzymes. The compound’s ability to form strong bonds with metals makes it effective in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl dithiophosphoric acid
  • O,O-Diethyl thiophosphate potassium salt
  • O,O-Diethyl chlorothiophosphate

Comparison

Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its potassium ion, which imparts different solubility and reactivity compared to its analogs. For instance, diethyl dithiophosphoric acid is more acidic, while O,O-diethyl thiophosphate potassium salt has different reactivity due to the presence of a thiophosphate group .

Properties

IUPAC Name

potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2PS2.K/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRULIGPZIEJFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)[S-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10KO2PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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